Cas no 51422-00-5 (4-Chloro-2-fluoropyrimidine)

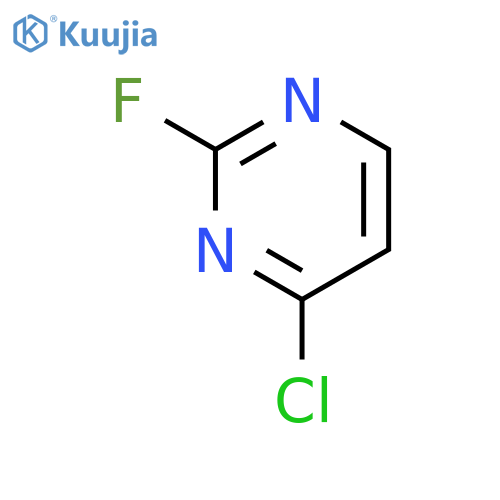

4-Chloro-2-fluoropyrimidine structure

商品名:4-Chloro-2-fluoropyrimidine

4-Chloro-2-fluoropyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-fluoropyrimidine

- Pyrimidine, 4-chloro-2-fluoro- (9CI)

- 4-Chloro-2-fluoro-pyrimidine

- CS-0054533

- J-514944

- MFCD17013099

- SY244817

- SB18555

- AS-77399

- P11997

- 4-CHLORO-2-FLUOROPYRIMIDINE (CONTAINS 19%DCM AND 3% EA)

- DTXSID20342611

- Z1255445104

- SCHEMBL2041916

- EN300-2127048

- 51422-00-5

- AMTOHBIHGICRIT-UHFFFAOYSA-N

-

- MDL: MFCD17013099

- インチ: InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H

- InChIKey: AMTOHBIHGICRIT-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(F)N=C1Cl

計算された属性

- せいみつぶんしりょう: 131.9890539g/mol

- どういたいしつりょう: 131.9890539g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 80.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 25.8Ų

4-Chloro-2-fluoropyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB278005-250 mg |

4-Chloro-2-fluoropyrimidine, 93%; . |

51422-00-5 | 93% | 250mg |

€425.50 | 2023-04-26 | |

| abcr | AB278005-250mg |

4-Chloro-2-fluoropyrimidine, 95%; . |

51422-00-5 | 95% | 250mg |

€588.00 | 2025-02-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8160-100MG |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 97% | 100MG |

¥ 930.00 | 2023-04-13 | |

| Enamine | EN300-2127048-0.25g |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 94% | 0.25g |

$390.0 | 2023-09-16 | |

| Enamine | EN300-2127048-0.5g |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 94% | 0.5g |

$614.0 | 2023-09-16 | |

| Enamine | EN300-2127048-1.0g |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 94% | 1g |

$1086.0 | 2023-06-03 | |

| eNovation Chemicals LLC | D619040-500MG |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 97% | 500mg |

$465 | 2024-07-21 | |

| eNovation Chemicals LLC | D619040-10G |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 97% | 10g |

$3490 | 2024-07-21 | |

| Chemenu | CM165343-1g |

4-Chloro-2-fluoropyrimidine |

51422-00-5 | 95% | 1g |

$674 | 2023-02-17 | |

| eNovation Chemicals LLC | D619040-100mg |

4-chloro-2-fluoropyrimidine |

51422-00-5 | 97% | 100mg |

$180 | 2024-07-21 |

4-Chloro-2-fluoropyrimidine 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

51422-00-5 (4-Chloro-2-fluoropyrimidine) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51422-00-5)4-Chloro-2-fluoropyrimidine

清らかである:99%

はかる:10g

価格 ($):2305.0